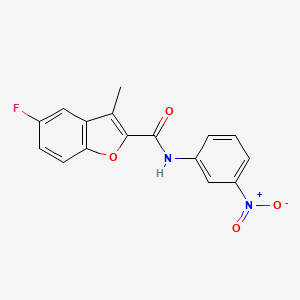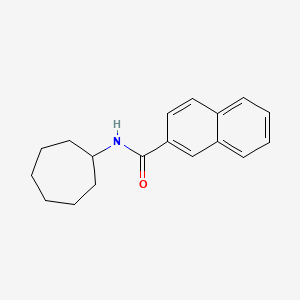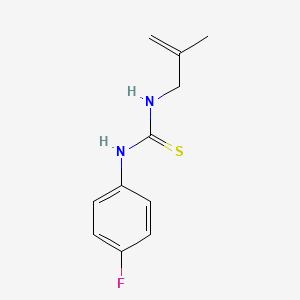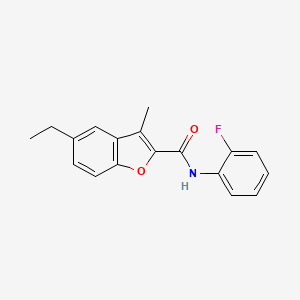
N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide, also known as MNBA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide depends on its specific application. In anti-inflammatory and anti-cancer research, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. In neuroprotection research, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide has been shown to modulate the activity of certain receptors and ion channels that are involved in neuronal signaling and survival. In fluorescence imaging, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide acts as a fluorophore that emits light when excited by a specific wavelength of light.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide has been shown to have various biochemical and physiological effects depending on its concentration and application. In anti-inflammatory and anti-cancer research, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. In neuroprotection research, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide has been shown to protect neurons from oxidative stress and excitotoxicity. In fluorescence imaging, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide has been shown to selectively stain mitochondria and lysosomes in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide also has some limitations, including its relatively high cost and low water solubility, which can limit its use in certain biological applications.
Zukünftige Richtungen
There are several potential future directions for N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide research. In medicine, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide could be further investigated for its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. In biology, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide could be used as a tool for studying mitochondrial and lysosomal function in living cells. In materials science, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide could be explored for its potential use in organic electronics and optoelectronics. Additionally, new synthetic methods for N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide could be developed to improve its efficiency and reduce its cost.
Synthesemethoden
N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide can be synthesized through a multistep reaction process, which involves the condensation of 3-methoxyaniline and 3-methyl-2-nitrobenzoyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicine, biology, and materials science. In medicine, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide has been investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties. In biology, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide has been used as a fluorescent probe for imaging mitochondria and lysosomes in living cells. In materials science, N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide has been explored for its potential use in organic electronics and optoelectronics.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-5-3-8-13(14(10)17(19)20)15(18)16-11-6-4-7-12(9-11)21-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFMNVVSHKRRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-methyl-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)

![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)




![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)


